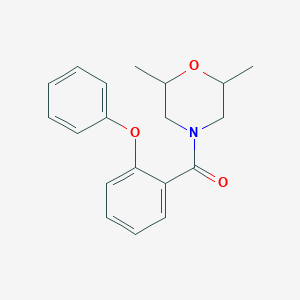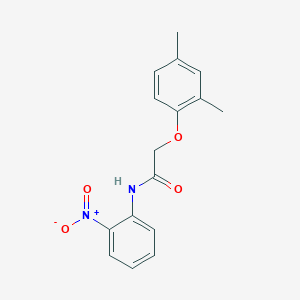![molecular formula C22H30N4O3 B5145499 3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5145499.png)
3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide A is not fully understood. However, it has been suggested that it acts as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα). This receptor is involved in the regulation of lipid metabolism, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide A has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. Additionally, it has been found to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide A in lab experiments is its potential therapeutic applications. It has shown promising results in various scientific research studies and has the potential to be used in the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research of 3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide A. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to study its pharmacokinetics and toxicity in animal models. Additionally, it would be interesting to investigate its potential use in combination with other drugs for the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide A involves the reaction of 3-methylbutanoyl chloride with 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid, followed by the reaction with 3-phenoxypropanol. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide A has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-methyl-N-[2-[1-(3-phenoxypropanoyl)piperidin-4-yl]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-17(2)16-21(27)24-20-8-12-23-26(20)18-9-13-25(14-10-18)22(28)11-15-29-19-6-4-3-5-7-19/h3-8,12,17-18H,9-11,13-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXJMGLQZHHRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-propoxybenzamide](/img/structure/B5145430.png)
![1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5145432.png)

![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5145452.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5145463.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5145469.png)
![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5145483.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5145486.png)
![1-[2-(4-morpholinyl)ethyl]-3-[(nonyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5145491.png)
![2-amino-4-(4-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5145494.png)

![2-{[6-(4-bromophenoxy)hexyl]amino}ethanol](/img/structure/B5145500.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5145508.png)